molecular formula C12H10O5 B2996820 methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 1242435-16-0

methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2996820
CAS No.: 1242435-16-0
M. Wt: 234.207
InChI Key: GRWMLAOSXHIVTR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with diethyl oxalate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, can affect its solubility and interaction with other molecules, distinguishing it from its fluorinated or chlorinated counterparts.

Properties

IUPAC Name

methyl 6-methoxy-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-7-3-4-10-8(5-7)9(13)6-11(17-10)12(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMLAOSXHIVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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